Dextromethorphan hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of dextromethorphan hydrobromide involves complex organic chemistry techniques. Although specific details of its commercial synthesis are proprietary and not widely published, it generally involves the methylation of levorphanol, a process that transforms this opioid analgesic into a non-opioid, non-addictive cough suppressant. The synthesis process is critical for ensuring the purity and efficacy of the final product.
Molecular Structure Analysis
Dextromethorphan hydrobromide is a dextrorotatory morphinan compound with a distinct molecular structure that contributes to its pharmacological activities. Its molecular structure includes a cyclohexane ring, a partially saturated morphinan framework, and an ether linkage, distinguishing it from opioid analgesics. This structure is responsible for its ability to bind to NMDA receptors and sigma-1 receptors, contributing to its effects on the central nervous system.
Chemical Reactions and Properties
Dextromethorphan undergoes extensive metabolism in the liver, primarily through the actions of cytochrome P450 enzymes. Its major metabolic pathway includes sequential O-demethylation to its active metabolite, dextrorphan, and N-demethylation to 3-hydroxymorphinan. These metabolic reactions are influenced by genetic variations in metabolizing enzymes, leading to significant inter-individual variability in the pharmacokinetics and pharmacodynamics of dextromethorphan.
Physical Properties Analysis
As a hydrobromide salt, dextromethorphan hydrobromide is highly soluble in water, which facilitates its formulation into various oral dosage forms, including syrups, tablets, and capsules. Its physical state at room temperature is a white, crystalline powder. The hydrobromide component enhances its stability and bioavailability when administered orally.
Chemical Properties Analysis
Dextromethorphan hydrobromide exhibits basic chemical properties characteristic of tertiary amines. It can form salts with acids, which is utilized in its formulation as a hydrobromide salt to improve its pharmacokinetic profile. Its chemical stability and solubility are key factors in its effectiveness as a cough suppressant.
For detailed information on the synthesis, molecular structure, chemical reactions, and properties of dextromethorphan hydrobromide, the following references provide a comprehensive overview of the current scientific understanding:
Silva, A. R. A. C., & Dinis-Oliveira, R. J. (2020). Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. Drug Metabolism Reviews, 52(2), 258-282. Link to the source.
Musacchio, J., Klein, M., & Canoll, P. (1989). Dextromethorphan and sigma ligands: common sites but diverse effects. Life Sciences, 45(19), 1721-1732. Link to the source.
Scientific Research Applications
Analytical Detection and Interaction Studies
One significant area of research focuses on the development of analytical methods for detecting DXM in pharmaceutical formulations and biological samples. For example, Ganjali et al. (2010) developed a potentiometric membrane sensor for the fast determination of DXM in pharmaceutical formulations and urine, highlighting its potential for clinical and forensic applications (M. Ganjali et al., 2010). Additionally, the interaction of DXM with deoxyribonucleic acid (DNA) has been studied, providing insights into the molecular mechanisms of DXM's action and its potential implications in therapy. Amin et al. (2016) investigated the binding affinity of DXM to DNA, revealing a hydrophobic interaction that suggests an external binding mode to the minor groove of DNA (T. Amin et al., 2016).
Therapeutic Applications
Beyond its antitussive use, DXM has been researched for its therapeutic potential in various neurological and psychiatric conditions. Notably, a study found that the combination of DXM and quinidine sulfate significantly reduced symptoms of agitation in Alzheimer's disease patients with minimal side effects, opening avenues for treating agitation in neurodegenerative disorders with fewer risks compared to traditional antipsychotics (Journal of the American Medical Association, 2016). This highlights DXM's potential in managing symptoms in neurological conditions beyond its well-established role as a cough suppressant.
Future Directions
properties
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTADZBLEUMJRG-IKNOHUQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125-71-3 (Parent) | |
Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045569 | |
Record name | Dextromethorphan hydrobromide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49731998 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dextromethorphan hydrobromide monohydrate | |
CAS RN |
6700-34-1 | |
Record name | Dextromethorphan hydrobromide monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6700-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextromethorphan hydrobromide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXTROMETHORPHAN HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D2RTI9KYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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